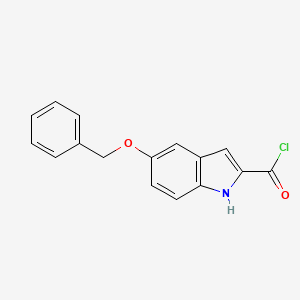

5-(Benzyloxy)-1H-indole-2-carbonyl chloride

概要

説明

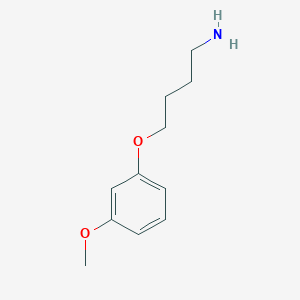

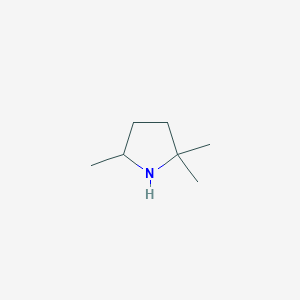

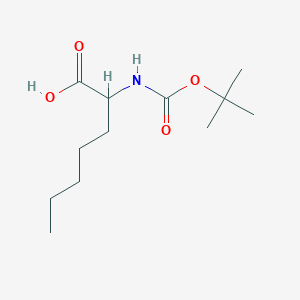

The compound is a derivative of indole, which is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “5-(Benzyloxy)” part suggests a benzyloxy group attached to the 5th carbon of the indole structure. The “2-carbonyl chloride” part indicates a carbonyl chloride group (also known as an acyl chloride group) attached to the 2nd carbon .

Molecular Structure Analysis

As for the molecular structure, the indole core is planar because it’s composed of two fused aromatic rings. The benzyloxy and carbonyl chloride groups are likely to project out from this plane .Chemical Reactions Analysis

In terms of reactivity, carbonyl chlorides are typically very reactive due to the good leaving group (Cl-), making them susceptible to nucleophilic attack . The benzyloxy group might also be a site of reactivity under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, carbonyl chlorides are polar, reactive, and often volatile. Indoles are relatively stable and have higher melting points compared to similar-sized molecules .科学的研究の応用

5-(Benzyloxy)-1H-indole-2-carbonyl chloride has been studied for its potential applications in scientific research. It has been used as a catalyst for the synthesis of polymeric materials, such as poly(vinyl alcohol) and poly(methyl methacrylate). It has also been used as a reagent for the synthesis of indole derivatives, such as indole-3-carboxylic acid, indole-3-carboxaldehyde, and indole-3-carboxylic acid ethyl ester. This compound has also been studied for its potential applications in the synthesis of pharmaceuticals and has been used to synthesize a variety of drugs, such as indomethacin and ibuprofen.

作用機序

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 5-(Benzyloxy)-1H-indole-2-carbonyl chloride might undergo oxidative addition with a palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where an organoboron reagent transfers a formally nucleophilic organic group from boron to palladium .

Biochemical Pathways

The compound’s potential role in suzuki–miyaura cross-coupling reactions suggests it could be involved in the synthesis of complex organic molecules .

Result of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of other substances . Additionally, the compound’s stability could be influenced by factors such as light, heat, and pH.

実験室実験の利点と制限

The advantages of using 5-(Benzyloxy)-1H-indole-2-carbonyl chloride in laboratory experiments include its low cost and easy availability, its ability to form complexes with various reactants, and its potential therapeutic applications. The main limitation of using this compound in laboratory experiments is its lack of specificity. It has been shown to have an inhibitory effect on several enzymes, which could potentially lead to undesired effects.

将来の方向性

For the study of 5-(Benzyloxy)-1H-indole-2-carbonyl chloride include further research into its mechanism of action, its potential therapeutic applications, and its potential interactions with other drugs. In addition, further research should be conducted into its potential uses as a catalyst for various reactions, such as the synthesis of polymeric materials and the synthesis of pharmaceuticals. Finally, further research should be conducted into its potential biochemical and physiological effects, such as its inhibitory effects on cyclooxygenase and monoamine oxidase.

Safety and Hazards

特性

IUPAC Name |

5-phenylmethoxy-1H-indole-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c17-16(19)15-9-12-8-13(6-7-14(12)18-15)20-10-11-4-2-1-3-5-11/h1-9,18H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDNCXNIPCTCCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B3148468.png)

![Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B3148492.png)

![2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B3148500.png)

![2-Ethylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B3148513.png)